Methyl-d3 Linolenate
CAS No.:
Cat. No.: VC0210793
Molecular Formula: C₁₉H₂₉D₃O₂
Molecular Weight: 295.47
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₂₉D₃O₂ |
---|---|
Molecular Weight | 295.47 |
Introduction
Chemical Structure and Fundamental Properties
Methyl-d3 linolenate is a deuterated variant of methyl linolenate, where three hydrogen atoms are replaced with deuterium atoms (²H, heavy hydrogen isotope). The parent compound, methyl linolenate, has a chemical formula of C₁₉H₃₂O₂ and a molecular weight of 292.45618 g/mol, while the deuterated version incorporates three deuterium atoms in its structure . The IUPAC name for the non-deuterated variant is methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate, which indicates the positions of the three double bonds in the carbon chain . The deuterium substitution in methyl-d3 linolenate provides distinct mass spectrometric properties that facilitate its identification and quantification in complex biological samples, making it particularly valuable in metabolic research.
Analytical Detection Methods
LC-MS/MS Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for detecting and quantifying methyl-d3 linolenate in research settings. This technique offers superior selectivity compared to immunoassay (IA) methods, as it can differentiate analytes through both chromatographic separation and mass transition differences . In clinical and research settings, LC-MS/MS is considered the most efficient reference method for measuring compounds like methyl-d3 linolenate, providing the most accurate analytical results, particularly for quantification of multiple analytes simultaneously . The technique allows for detection of even nanomolar concentrations, making it suitable for trace analysis of deuterated compounds in complex biological matrices.
Sample Preparation Techniques
Effective sample preparation is crucial for the accurate analysis of methyl-d3 linolenate using LC-MS/MS. The search results indicate that supported liquid extraction (SLE) can be used for similar compounds, with a procedure involving protein precipitation using solvents such as methanol and isopropanol, followed by centrifugation and transfer of the supernatant to SLE plates . The analytes are then extracted using a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate, followed by evaporation under nitrogen . This method enables efficient extraction of fatty acid methyl esters from biological matrices, minimizing matrix effects that could interfere with accurate quantification.
Detection Limits and Linearity
For reliable quantification of methyl-d3 linolenate, establishing the lower limit of detection (LLOD) and lower limit of quantification (LLOQ) is essential. Based on methodologies used for similar compounds, these parameters are typically determined by analyzing standards of known concentrations and observing the peak signal along with the corresponding signal-to-noise ratio . The LLOD is generally defined as the lowest concentration producing a signal with a signal-to-noise ratio greater than 3:1, while the LLOQ is identified as the lowest concentration producing a signal with a signal-to-noise ratio greater than 10:1, conforming to FDA guidelines for accuracy and precision . Linearity is another critical parameter, monitored over a calibration range using appropriate quantitative software.
Metabolic and Biochemical Significance
Role in Metabolic Studies
Methyl-d3 linolenate serves as a valuable tool in metabolic pathway studies due to its deuterium labeling. The presence of deuterium atoms allows researchers to track the compound through various metabolic transformations, providing insights into the fate of fatty acids in biological systems. From studies with related compounds, we can infer that tracking methyl-d3 linolenate would enable researchers to understand how linolenate is processed, modified, and incorporated into different cellular components . This tracking capability is particularly valuable in research on essential fatty acid metabolism, where understanding the conversion pathways and incorporation rates can provide insights into nutritional requirements and metabolic disorders.
Comparison with Related Fatty Acid Esters
The biochemical behavior of methyl-d3 linolenate can be better understood by comparing it with related fatty acid methyl esters. Table 1 presents a comparison of methyl-d3 linolenate with structurally similar compounds based on available data.
This comparison highlights the structural relationships between these compounds while emphasizing the unique deuterium labeling of methyl-d3 linolenate that distinguishes it from its non-deuterated counterparts for research purposes.
Physical Chemistry and Structural Analysis
Spectroscopic Properties and Identification
The deuterium labeling in methyl-d3 linolenate creates distinctive spectroscopic properties that are vital for its identification and quantification. In mass spectrometry, the compound would exhibit characteristic mass shifts compared to the non-deuterated form, with fragment ions reflecting the positions of the deuterium atoms. These mass spectral characteristics enable precise identification even in complex mixtures. Additionally, in nuclear magnetic resonance (NMR) spectroscopy, the deuterium atoms would provide unique signals distinct from those of hydrogen, offering another means of structural confirmation and analysis of metabolic products derived from methyl-d3 linolenate.
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